molecular formula C9H5BrN2 B15067923 5-Bromoindolizine-2-carbonitrile

5-Bromoindolizine-2-carbonitrile

Cat. No.: B15067923
M. Wt: 221.05 g/mol
InChI Key: KRDLUGOTJLYAKR-UHFFFAOYSA-N
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Description

5-Bromoindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindolizine-2-carbonitrile typically involves the regioselective lithiation of indolizines followed by halogenation. One common method includes the use of a base such as n-butyllithium to deprotonate the indolizine, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoindolizine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form more complex heterocyclic structures.

    Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Cycloaddition Reactions: Reagents like dienes or azides can be used for cycloaddition.

    Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.

Major Products Formed:

    Substitution Reactions: Products like 5-azidoindolizine-2-carbonitrile or 5-thiocyanatoindolizine-2-carbonitrile.

    Cycloaddition Reactions: Products like triazoles or tetrazoles.

    Reduction Reactions: Products like 5-aminoindolizine-2-carbonitrile.

Scientific Research Applications

5-Bromoindolizine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoindolizine-2-carbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets and pathways. The presence of the bromine atom and nitrile group may enhance its binding affinity to specific receptors or enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromoindolizine-2-carbonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other brominated nitriles

Properties

Molecular Formula

C9H5BrN2

Molecular Weight

221.05 g/mol

IUPAC Name

5-bromoindolizine-2-carbonitrile

InChI

InChI=1S/C9H5BrN2/c10-9-3-1-2-8-4-7(5-11)6-12(8)9/h1-4,6H

InChI Key

KRDLUGOTJLYAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C(=C1)Br)C#N

Origin of Product

United States

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